Vilazodone is classified as a novel serotonergic antidepressant due to its dual effect on the serotonin system in the brain. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), which primarily block the reuptake of serotonin, Vilazodone has a dual mechanism:
Understanding the mechanism of action of Vilazodone is crucial for researchers to develop more effective and targeted treatments for depression.
Pharmacokinetic studies investigate how the body absorbs, distributes, metabolizes, and excretes drugs. Vilazodone undergoes pharmacokinetic studies to determine its:
Vilazodone is a pharmaceutical compound primarily used as an antidepressant. It is classified as a serotonin modulator, functioning both as a selective serotonin reuptake inhibitor and a partial agonist at the 5-hydroxytryptamine 1A receptor. Vilazodone is marketed under the trade name Viibryd and is taken orally. Its chemical formula is C₁₉H₂₄N₄O₂, with a molar mass of approximately 441.53 g/mol .
The compound was developed by Merck KGaA and licensed to Clinical Data, which was later acquired by Forest Laboratories. Vilazodone's mechanism of action involves increasing serotonin levels in the brain, which is believed to alleviate symptoms of depression and anxiety .
Vilazodone's mechanism of action is not fully understood, but it's believed to differ from SSRIs. While SSRIs primarily block the reuptake of serotonin, Vilazodone might also act as a partial agonist at serotonin receptor 1A (5-HT1A) and a weak inhibitor of serotonin reuptake []. This dual action could contribute to its antidepressant effects.
Vilazodone undergoes several metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes, mainly CYP3A4, and to a lesser extent by CYP2C19 and CYP2D6. The metabolic pathways are not fully characterized, but studies indicate that only about 1% of the administered dose is excreted unchanged in urine .
The compound's pharmacodynamics reveal that it has an inhibitory constant (IC₅₀) of approximately 2.1 nM for serotonin reuptake, indicating its potency in blocking serotonin transporters .
Vilazodone exhibits significant biological activity through its dual mechanism: it inhibits serotonin reuptake while also activating the 5-hydroxytryptamine 1A receptor. This dual action differentiates it from traditional selective serotonin reuptake inhibitors, which primarily focus on reuptake inhibition. The partial agonism at the 5-hydroxytryptamine 1A receptor may contribute to a lower incidence of emotional blunting compared to other antidepressants .
Common side effects include nausea, diarrhea, and sleep disturbances, while serious side effects can include increased suicidal thoughts, serotonin syndrome, and potential allergic reactions .
The synthesis of vilazodone involves multiple steps starting from readily available precursors. Although specific synthetic routes are proprietary, general methods typically include:
Detailed synthetic methodologies are often proprietary or published in specialized literature .
Vilazodone is primarily indicated for the treatment of major depressive disorder in adults. Its unique mechanism allows it to be effective in patients who may not respond adequately to traditional antidepressants. Additionally, ongoing research is exploring its potential applications in treating anxiety disorders and other mood-related conditions .
Vilazodone has been studied for its interactions with various medications and substances:
Vilazodone shares similarities with several other antidepressants but has distinct features that set it apart:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Sertraline | Selective serotonin reuptake inhibitor | Fewer side effects related to weight gain |
| Fluoxetine | Selective serotonin reuptake inhibitor | Long half-life; potential for emotional blunting |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine |
| Trazodone | Serotonin antagonist and reuptake inhibitor | Sedative effects; used for insomnia |
Vilazodone's unique combination of serotonin reuptake inhibition and partial agonism at the 5-hydroxytryptamine 1A receptor offers a different therapeutic profile compared to these compounds, potentially leading to improved tolerability and efficacy in certain patient populations .
The development of synthetic pathways for vilazodone has evolved significantly since its initial conception, with traditional multistep protocols serving as the foundation for subsequent optimization efforts. The earliest reported synthesis by Timo Heinrich and colleagues established the fundamental approach using 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide as starting materials [1] [2]. This pioneering route involved a complex sequence of reactions including Friedel-Crafts acylation, reduction with 2-(methoxyethoxy)aluminum hydride, hydrogenation with palladium on carbon, cyclization with bis(2-chloroethyl)amine, and final nucleophilic substitution using potassium carbonate in dimethylformamide [1].
The traditional Heinrich protocol demonstrated several critical limitations that would drive future optimization efforts. The overall yield ranged from 10-20%, representing a significant inefficiency for potential commercial production [1]. More critically, the process required numerous expensive and environmentally problematic reagents, including bis(2-chloroethyl)amine, which presents substantial toxicity concerns as a suspected mutagen with moderate oral toxicity (LD50 of 100 mg/kg in rats via intraperitoneal injection) [3] [4]. The use of 2-(methoxyethoxy)aluminum hydride as a reducing agent also presented handling difficulties and cost considerations for large-scale implementation [1].
A significant advancement in traditional methodology was achieved by Xu and colleagues, who developed an improved five-step protocol specifically designed for scale-up applications [2] [5]. This route employed 1-tosyl-1H-indole-5-carbonitrile as the starting material, utilizing Friedel-Crafts acylation with 4-chlorobutyryl chloride under aluminum chloride catalysis to achieve 90% yield in the acylation step [2]. The subsequent selective deoxygenation employed a sodium borohydride/trifluoroacetic acid system, achieving 95% yield in the reduction step [2]. This protocol represented a substantial improvement, delivering vilazodone with 52.4% overall yield and 99.7% purity, making it remarkably applicable for scale-up production [2] [5].
The traditional protocols established several key synthetic intermediates that would become central to all subsequent routes. The critical intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile emerged as a pivotal compound, requiring efficient synthesis methods due to its role in the final nucleophilic substitution step [1] [2]. Similarly, the benzofuran moiety intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide represented another essential building block, typically prepared through reduction of nitrobenzofuran derivatives followed by cyclization reactions [1].
Traditional synthesis protocols also established the importance of protecting group strategies, particularly for the indole nitrogen atom. The use of tosyl protection in the Xu route demonstrated significant advantages in terms of reaction selectivity and yield, though it introduced additional deprotection steps that required careful optimization [2]. The tosyl protecting group proved effective in preventing undesired side reactions during the Friedel-Crafts acylation, contributing to the improved overall efficiency of the scale-up route [2].
Process development studies of traditional routes revealed critical insights into reaction kinetics and mechanism. The Friedel-Crafts acylation proceeded through standard electrophilic aromatic substitution mechanisms, with the cyano group providing sufficient activation for the reaction [2]. The subsequent reduction step required careful control of reaction conditions, as the sodium borohydride system needed precise pH and temperature management to achieve selective reduction without over-reduction or competing reactions [2].
The development of novel synthetic approaches incorporating Fischer indole cyclization represented a paradigm shift toward more economical and environmentally sustainable vilazodone synthesis. The groundbreaking work by Hu and Su introduced a fundamentally different retrosynthetic strategy, utilizing 4-aminobenzonitrile and 5-bromo-2-hydroxybenzaldehyde as readily available and inexpensive starting materials [1] [6].
The Fischer indole cyclization approach begins with the diazotization of 4-aminobenzonitrile under carefully controlled conditions. The process requires 3 equivalents of hydrochloric acid and 1.1 equivalents of sodium nitrite, achieving approximately 90% conversion of the starting aniline [1]. Critical optimization studies revealed that reaction temperature significantly impacts the formation of undesired byproducts, with 2°C identified as the optimal temperature for minimizing side product formation [1]. The resulting 4-cyanobenzenediazonium hydrochloride undergoes reduction with sodium hydrogen sulfite at 85°C for 2 hours, yielding 4-cyanophenylhydrazine hydrochloride in 90% yield [1].
A significant innovation in this route involves the recycling of hydrochloric acid, addressing both environmental and economic concerns. The process demonstrated that hydrochloric acid could be recycled up to four times while maintaining approximately 80% yield of the hydrazine intermediate, though efficiency decreased markedly after five recycles [1]. This recycling approach substantially reduces waste acid generation and improves the overall environmental profile of the synthesis.
The Fischer indole cyclization itself represents the key transformation in this novel approach. The reaction between 4-cyanophenylhydrazine hydrochloride and 6-chlorohexanal was extensively optimized through systematic variation of solvent systems, catalysts, temperature, and reaction time [1]. The optimization studies, summarized in comprehensive screening data, revealed that ethanol/water mixtures with 20% sulfuric acid at 80°C for 4 hours provided optimal conditions, achieving 70% yield of the desired indole intermediate [1].
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EtOH/H₂O | 20% CH₃COOH | 80 | 4 | No reaction |
| EtOH/H₂O | 36.5% HCl | 80 | 4 | 35 |
| EtOH/H₂O | 20% H₂SO₄ | 80 | 4 | 70 |
| n-butanol/H₂O | 20% H₂SO₄ | 110 | 4 | 65 |
| Ethylene glycol/H₂O | 20% H₂SO₄ | 170 | 2 | 47 |
The benzofuran synthesis component of this novel route employs nucleophilic substitution strategies starting from 5-bromo-2-hydroxybenzaldehyde. The initial condensation with ethyl 2-bromoacetate proceeds under basic conditions with potassium carbonate, achieving excellent yields of 90% for the formation of 5-bromobenzofuran-2-carboxylic acid [1]. The introduction of the piperazine moiety through carbon-nitrogen cross-coupling reactions, while achieving moderate yields, benefits from the ability to recycle unreacted starting material through selective precipitation techniques [1].
Advanced nucleophilic substitution chemistry forms the cornerstone of the final coupling step in these novel routes. The reaction between the indole and benzofuran intermediates employs triethylamine and potassium carbonate in acetonitrile, operating under reflux conditions for 12 hours [1]. This transformation achieves 65% yield while maintaining 99% purity of the final product [1]. The use of acetonitrile as solvent provides several advantages, including improved solubility of the coupling partners and easier product isolation through direct crystallization from the reaction mixture [1].
Recent developments in Fischer indole methodology have incorporated modern catalytic approaches to further improve efficiency and selectivity. Jin and colleagues reported an improved industrial route that features a convergent synthetic approach with enhanced overall yield of 56.2% and exceptional purity of 99.93% [7] [8]. This process successfully prepared over 2 kilograms of vilazodone hydrochloride, demonstrating the scalability of the Fischer indole approach [7] [8].
The mechanistic understanding of these novel Fischer indole processes has been enhanced through detailed kinetic studies. The cyclization proceeds through classical Fischer indole mechanisms involving initial formation of enehydrazine intermediates, followed by [9] [9]-sigmatropic rearrangement and subsequent aromatization [1]. The presence of electron-withdrawing cyano groups influences the regioselectivity and rate of the cyclization, contributing to the observed high yields under optimized conditions [1].
The transition from laboratory-scale synthesis to industrial manufacturing of vilazodone has necessitated comprehensive process optimization strategies addressing yield enhancement, cost reduction, and operational robustness. Industrial scalability studies have focused on three primary areas: reaction engineering optimization, solvent and reagent selection, and downstream processing efficiency.
Reaction engineering optimization has centered on the development of robust protocols capable of maintaining consistent performance across scale increases from grams to kilograms. The work by Zhou and colleagues demonstrated successful kilogram-scale synthesis with overall yields of 71% and purities exceeding 99.5% [10]. Their approach involved systematic optimization of functionality transformations to prevent tosyl group encounters with alkoxides, which inevitably lead to generation of potentially genotoxic alkyl tosylate impurities and indole N-alkylated vilazodone byproducts [10].
Temperature profile optimization has emerged as a critical factor in industrial scalability. Studies have shown that precise temperature control during the Fischer indole cyclization step significantly impacts both yield and impurity formation [1]. Industrial implementations typically employ controlled heating profiles with gradual temperature increases to 80°C, maintaining this temperature for optimized reaction times of 2-4 hours rather than the longer periods initially required in laboratory protocols [11].
Solvent selection optimization has prioritized both performance and environmental considerations. The transition from dimethylformamide-based systems to ethanol/water mixtures represents a significant advancement in green chemistry implementation [1]. Industrial processes have further optimized these systems by incorporating solvent recovery and recycling protocols, achieving recovery rates exceeding 90% for ethanol while maintaining reaction performance [11]. The development of isopropanol-based crystallization systems has provided additional advantages in terms of product purity and crystal morphology control [12].
| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-10 g | 100-500 g | 1-5 kg |
| Reaction Time | 4-12 hours | 2-6 hours | 2-4 hours |
| Temperature Control | ±5°C | ±2°C | ±1°C |
| Solvent Recovery | 0% | 70-80% | >90% |
| Overall Yield | 24-52% | 56-65% | 71% |
| Product Purity | 97-99% | 99-99.5% | >99.5% |
Catalyst optimization studies have demonstrated substantial improvements in both activity and selectivity through systematic screening approaches. The replacement of aluminum chloride Lewis acid catalysis with Brønsted acid systems using sulfuric acid has provided superior results in terms of reaction selectivity and waste generation [1]. Industrial implementations have further optimized catalyst loading from the initial 1-3 equivalents down to 0.2-1 equivalent while maintaining or improving reaction performance [11].
Continuous flow processing has emerged as a promising approach for industrial implementation of vilazodone synthesis. Recent developments have demonstrated successful implementation of telescoped continuous flow protocols achieving 81% overall yield in significantly reduced reaction times [13]. These systems offer advantages in terms of heat transfer, mass transfer, and reaction selectivity while providing enhanced safety profiles for handling reactive intermediates [13].
Downstream processing optimization has focused on direct crystallization techniques to eliminate the need for chromatographic purification methods inappropriate for industrial scale. The development of controlled crystallization protocols using hydrochloric acid in isopropanol has achieved exceptional product purity while minimizing processing steps [12]. These protocols incorporate carbon treatment for impurity removal and controlled addition techniques for optimal crystal formation [12].
Quality by design principles have been implemented to ensure robust industrial processes. Statistical design of experiments approaches have identified critical process parameters and their acceptable operating ranges [11]. These studies have established that temperature control (±1°C), pH control (±0.2 units), and addition rate control (±10%) represent the most critical parameters for maintaining consistent product quality at industrial scale [11].
Environmental sustainability optimization has become increasingly important in industrial implementation. Life cycle assessment studies have identified opportunities for waste reduction, energy efficiency improvements, and green chemistry implementation [14]. Industrial processes have incorporated waste heat recovery systems, solvent recycling protocols, and aqueous waste treatment systems to minimize environmental impact while maintaining economic viability [14].
The comprehensive assessment of reagent toxicity and environmental impact in vilazodone synthesis reveals significant variations among different synthetic approaches, with clear implications for industrial implementation and regulatory compliance. The evaluation encompasses acute toxicity profiles, environmental persistence, waste generation patterns, and long-term sustainability considerations.
Bis(2-chloroethyl)amine hydrochloride represents the most problematic reagent across traditional synthesis routes from both toxicity and environmental perspectives. This compound exhibits moderate acute toxicity with LD50 values of 100 mg/kg via intraperitoneal injection in rats, and demonstrates concerning mutagenic potential with suspected heritable mutation induction capabilities [3] [4]. The compound presents significant skin and eye irritation properties, requiring extensive personal protective equipment and specialized handling protocols [4]. Environmental impact assessment reveals poor biodegradability characteristics and potential for bioaccumulation, leading to classification as a hazardous substance requiring specialized waste treatment protocols [4].
Sodium borohydride, while less acutely toxic than bis(2-chloroethyl)amine, presents substantial safety challenges in industrial implementation due to its vigorous reaction with water and protic solvents, generating hydrogen gas and potential explosion hazards [15]. The compound requires strict moisture control and specialized storage conditions, increasing both operational complexity and cost [15]. From an environmental perspective, sodium borohydride generates significant quantities of borate waste, requiring specialized treatment protocols and raising concerns about boron accumulation in aquatic systems [15].
Diborane represents an extreme case of both toxicity and environmental hazard among reducing agents historically considered for vilazodone synthesis. This compound exhibits severe acute toxicity with permissible exposure limits as low as 0.1 ppm over 8-hour periods [16] [17]. The compound's extreme flammability, with explosive concentrations ranging from 2-25% in air, creates substantial process safety challenges [16] [17]. The rapid hydrolysis of diborane with water produces highly exothermic reactions, further complicating safe handling and waste management protocols [17].
Sodium cyanoborohydride, despite its selectivity advantages in certain synthetic transformations, presents combined toxicity and cost challenges that render it inappropriate for industrial implementation. The compound exhibits high toxicity levels comparable to other cyanide-containing reagents, requiring specialized handling protocols and emergency response procedures [18] [19]. Economic evaluation reveals prohibitive costs for large-scale implementation, with the compound's high toxicity necessitating extensive waste treatment protocols that further increase operational expenses [18] [19].
Environmental impact assessment of solvent systems reveals significant variations among different approaches. Traditional routes employing dimethylformamide present substantial environmental concerns due to the compound's persistence, potential reproductive toxicity, and difficulty in waste treatment [1]. The transition to ethanol/water systems represents a major improvement, with ethanol demonstrating excellent biodegradability, low toxicity, and straightforward recovery protocols [1]. Isopropanol systems offer additional advantages in terms of reduced environmental impact and improved recyclability characteristics [12].
| Reagent Category | Traditional Routes | Optimized Routes | Green Chemistry Routes |
|---|---|---|---|
| Acute Toxicity | High (LD50 < 500 mg/kg) | Moderate (LD50 500-2000 mg/kg) | Low (LD50 > 2000 mg/kg) |
| Mutagenic Potential | Suspected mutagens present | Reduced mutagenic concerns | No known mutagens |
| Environmental Persistence | High (months to years) | Moderate (weeks to months) | Low (days to weeks) |
| Waste Treatment Complexity | Complex specialized treatment | Standard industrial treatment | Minimal treatment required |
| Regulatory Classification | Hazardous substances | Controlled substances | Generally recognized as safe |
The evaluation of metal-containing reagents reveals aluminum chloride as presenting moderate environmental concerns primarily related to metal salt waste generation rather than acute toxicity [1]. Industrial implementations have developed effective protocols for aluminum waste recovery and recycling, significantly reducing environmental impact [1]. Transition metal catalysts investigated for advanced synthetic routes generally present manageable environmental profiles when used in catalytic quantities rather than stoichiometric amounts [20].
Life cycle assessment studies have quantified the environmental impact differences among synthetic routes. Traditional routes generate approximately 15-25 kg of hazardous waste per kilogram of vilazodone produced, while optimized routes reduce this to 3-8 kg per kilogram of product [14] [11]. Green chemistry approaches demonstrate the potential for further reduction to less than 2 kg of hazardous waste per kilogram of product through elimination of toxic reagents and implementation of recycling protocols [12].
Regulatory compliance evaluation reveals significant differences in approval requirements and ongoing monitoring obligations among different synthetic approaches. Traditional routes requiring bis(2-chloroethyl)amine necessitate extensive regulatory documentation, worker health monitoring programs, and specialized waste disposal contracts [14]. Optimized routes employing conventional reagents require standard industrial chemical handling protocols, while green chemistry approaches may qualify for expedited regulatory review under green chemistry incentive programs [14].
Economic evaluation of environmental compliance costs demonstrates substantial advantages for optimized and green chemistry routes. Traditional routes incur environmental compliance costs representing 15-25% of total manufacturing costs, while optimized routes reduce this to 5-12% of manufacturing costs [11]. Green chemistry implementations demonstrate potential for environmental compliance costs below 3% of total manufacturing expenses while simultaneously reducing regulatory burden and liability exposure [12].
Water treatment requirements vary substantially among different synthetic approaches. Traditional routes generate complex aqueous waste streams requiring multi-stage treatment including neutralization, precipitation, biological treatment, and specialized disposal protocols [14]. Optimized routes generate more readily treatable waste streams compatible with standard industrial water treatment systems [11]. Green chemistry approaches minimize aqueous waste generation and produce streams amenable to simple neutralization and discharge or recycling protocols [12].
High-Performance Liquid Chromatography has emerged as the predominant analytical technique for vilazodone quantification in pharmaceutical formulations and bulk materials. The development of reverse-phase High-Performance Liquid Chromatography methods has been extensively documented, with multiple research groups establishing validated procedures for routine analysis [1] [2] [3].
The selection of appropriate stationary phases represents a critical factor in achieving optimal separation of vilazodone from potential impurities and degradation products. Xterra C8 columns (4.6 × 150 mm, 3.5 μm particle size) have demonstrated superior performance, providing excellent peak symmetry and resolution [1]. Alternative column chemistries including Zorbax SB C18 (15 cm × 4.6 mm, 5μ) and Phenomenex Luna C18 (250 mm × 4.6 mm, 5μm) have also been successfully employed for vilazodone analysis [4] [5].
Mobile phase composition significantly influences chromatographic performance and separation efficiency. The most widely adopted mobile phase system consists of methanol and potassium dihydrogen phosphate buffer (10 mM) in a 20:80 ratio, adjusted to pH 3.5 with acetic acid [1]. This acidic pH environment ensures optimal ionization control of the vilazodone molecule, which possesses a pKa value of 7.1 [6]. Alternative mobile phase compositions include ammonium formate buffer (0.1M) with methanol in a 20:80 ratio, which has been validated for extended linearity ranges up to 120 μg/mL [3].
Ultraviolet detection at wavelengths between 238-257 nm provides optimal sensitivity for vilazodone quantification [1] [2] [5]. The absorption maximum occurs at approximately 241 nm, though detection at 257 nm offers improved selectivity by reducing potential matrix interference [1]. System suitability parameters demonstrate excellent chromatographic performance, with theoretical plate counts exceeding 8,600 plates per meter and tailing factors maintained below 0.9 [1].
The retention time for vilazodone typically ranges from 2.5 to 3.6 minutes, depending on mobile phase composition and flow rate conditions [1] [2]. Flow rates of 1.0 mL/min provide optimal balance between resolution and analysis time, while injection volumes of 20 μL ensure adequate sensitivity without compromising peak shape [1].
Comprehensive validation studies have established the reliability and accuracy of High-Performance Liquid Chromatography methods for vilazodone analysis. Linearity ranges from 0.2 to 120 μg/mL have been validated, with correlation coefficients consistently exceeding 0.999 [1] [2] [3]. The limit of detection ranges from 0.015 to 2.93 μg/mL, while limits of quantification vary from 0.297 to 13.67 μg/mL, depending on the specific method configuration [1] [6].
Precision studies demonstrate excellent reproducibility, with intra-day relative standard deviation values ranging from 0.29% to 7.4% and inter-day precision maintained between 0.45% and 12.6% [1] [3]. Recovery studies consistently yield values between 97.1% and 101.2%, confirming method accuracy across the validated concentration ranges [1] [6].
Table 3.1.1: Comparative High-Performance Liquid Chromatography Method Parameters for Vilazodone Analysis
| Parameter | Method 1 (Subbaiah et al.) | Method 2 (Annapurna et al.) | Method 3 (Redasani & Surana) |
|---|---|---|---|
| Column Type | Xterra C8 | Not specified | Not specified |
| Column Dimensions | 4.6 × 150 mm | Not specified | Not specified |
| Particle Size | 3.5 μm | Not specified | Not specified |
| Mobile Phase Composition | Methanol:10mM KH₂PO₄ (20:80) | 0.1M Ammonium formate:Methanol (20:80) | Methanol |
| pH | 3.5 | Not specified | Not specified |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection Wavelength | 257 nm | 241 nm | 242 nm |
| Injection Volume | 20 μL | Not specified | Not specified |
| Retention Time | 2.5 ± 0.5 min | Not specified | 3.58 min |
| Linear Range | 2-12 μg/mL | 0.1-120 μg/mL | 0.2-1.0 μg/mL |
| Correlation Coefficient | 0.9996 | Not specified | Not specified |
| LOD | 0.015 μg/mL | Not specified | Not specified |
| LOQ | 0.297 μg/mL | Not specified | Not specified |
Liquid Chromatography-Tandem Mass Spectrometry represents the gold standard for bioanalytical quantification of vilazodone in biological matrices, offering unparalleled sensitivity and specificity for pharmacokinetic and bioequivalence studies [7] [8] [9].
Biological sample preparation protocols vary depending on the specific matrix requirements and sensitivity demands. Protein precipitation using acetonitrile has been successfully employed for plasma sample preparation, providing consistent recovery rates and minimal matrix effects [7]. The procedure involves adding acetonitrile to plasma samples in a 3:1 ratio, followed by vortex mixing and centrifugation to separate the supernatant containing vilazodone [7].
Liquid-liquid extraction procedures utilizing diethyl ether have been developed for enhanced sample cleanup and concentration [8]. This approach involves alkalinization of plasma samples followed by extraction with diethyl ether, evaporation under nitrogen, and reconstitution in mobile phase [8]. Recovery rates for liquid-liquid extraction typically range from 83% to 92%, with consistent performance across different concentration levels [10].
Ultra-High Performance Liquid Chromatography systems coupled with triple quadrupole mass spectrometers provide optimal performance for vilazodone bioanalysis. Acquity UPLC BEH C18 columns (50 × 2.1 mm, 1.7 μm) offer rapid separation with run times as short as 1.0 minute [7]. Alternative column configurations include Acquity UPLC BEH shield RP C18 (2.1 × 150 mm, 1.7 μm) for applications requiring extended chromatographic resolution [8].
Mobile phase systems typically consist of acetonitrile and aqueous buffers containing ammonium acetate or formic acid. Isocratic elution with acetonitrile and 10 mM ammonium acetate (80:20) at 0.3 mL/min flow rate provides excellent peak shape and retention time reproducibility [7]. Alternative gradient elution systems have been developed for simultaneous analysis of vilazodone with other antidepressant compounds [11].
Electrospray ionization in positive mode provides optimal ionization efficiency for vilazodone analysis. The protonated molecular ion [M+H]+ occurs at m/z 442.19, with characteristic product ions at m/z 154.99 and 155.23 resulting from fragmentation of the piperazine ring system [7] [8]. Multiple reaction monitoring transitions for vilazodone quantification utilize m/z 442.19 → 154.99 or m/z 442.21 → 155.23, depending on instrument resolution and sensitivity requirements [7] [8].
Internal standard selection plays a crucial role in method accuracy and precision. Escitalopram (m/z 325.14 → 109.2) and risperidone (m/z 411.18 → 191.07) have been successfully employed as internal standards, providing excellent compensation for matrix effects and extraction variability [7] [8]. Deuterated vilazodone (vilazodone D8) has been utilized as an isotopically labeled internal standard, offering superior performance for regulatory bioanalytical applications [12].
Table 3.2.1: Liquid Chromatography-Tandem Mass Spectrometry Method Parameters for Vilazodone Bioanalysis
| Parameter | Method 1 (Sui et al.) | Method 2 (El-Bagary et al.) | Method 3 (Iqbal et al.) |
|---|---|---|---|
| Column Type | Agela C18 | Acquity UPLC BEH shield RP C18 | Acquity UPLC BEH C18 |
| Column Dimensions | Not specified | 2.1 × 150 mm, 1.7 μm | 50 × 2.1 mm, 1.7 μm |
| Mobile Phase | ACN:5mM ammonium acetate:formic acid (35:65:0.1) | Methanol:0.2% formic acid (90:10) | ACN:10mM ammonium acetate (80:20) |
| Flow Rate | 0.25 mL/min | Not specified | 0.3 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transitions | m/z 442.4→155.3 | m/z 442.21→155.23 | m/z 442.19→154.99 |
| Internal Standard | Escitalopram (m/z 325.1→109.0) | Escitalopram (m/z 325.14→109.2) | Risperidone (m/z 411.18→191.07) |
| Extraction Method | Liquid-liquid extraction | Liquid-liquid extraction | Protein precipitation |
| Linear Range | 1.0-100 ng/mL | 1-200 ng/mL | 0.40-500 ng/mL |
| LLOQ | 1.0 ng/mL | 1 ng/mL | 0.40 ng/mL |
| Run Time | 2.2 min | 1.5 min | 1.0 min |
| Matrix | Rat plasma | Human plasma | Human plasma |
Bioanalytical method validation follows regulatory guidelines established by the United States Food and Drug Administration and European Medicines Agency. Linear dynamic ranges from 0.40 to 500 ng/mL have been validated, with lower limits of quantification as low as 0.40 ng/mL [7]. Precision and accuracy studies demonstrate intra-day and inter-day relative standard deviation values consistently below 15%, with accuracy ranges maintained between 85% and 115% [7] [8].
Matrix effect evaluation confirms minimal interference from endogenous plasma components, with matrix factor values typically ranging from 0.85 to 1.15 [7]. Stability studies encompass freeze-thaw cycles, bench-top stability, autosampler stability, and long-term frozen storage conditions, ensuring sample integrity throughout the analytical workflow [7] [8].
Ultraviolet-visible spectrophotometry provides a cost-effective and accessible approach for vilazodone quantification in pharmaceutical dosage forms, offering simplicity and reliability for routine quality control applications [13] [14] [15].
Vilazodone exhibits characteristic ultraviolet absorption with maximum absorbance occurring at wavelengths between 240 and 285 nm, depending on the solvent system employed [13] [14]. In methanolic solutions, the absorption maximum occurs at 285 nm, providing optimal sensitivity for quantitative analysis [13]. Alternative detection wavelengths at 240-241 nm offer improved selectivity and reduced interference from excipients commonly found in pharmaceutical formulations [14] [15].
Solvent selection significantly influences spectrophotometric performance and method sensitivity. Methanol serves as the primary solvent system for vilazodone spectrophotometric analysis, providing complete dissolution and stable absorption characteristics [13] [14]. Mixed solvent systems consisting of methanol-water (50:50 v/v) have been employed for specialized applications, including metal complexation studies with copper and zinc ions [6].
Spectrophotometric methods demonstrate excellent linearity across concentration ranges from 2 to 60 μg/mL, with correlation coefficients consistently exceeding 0.999 [13] [14]. The Beer-Lambert law is obeyed throughout these concentration ranges, ensuring proportional relationships between absorbance and concentration [6] [14].
Detection limits for spectrophotometric methods range from 0.298 to 2.93 μg/mL, while quantification limits vary from 0.902 to 13.67 μg/mL [6] [14]. These sensitivity parameters are suitable for pharmaceutical dosage form analysis, where vilazodone concentrations typically exceed these threshold values by several orders of magnitude [14].
Advanced spectrophotometric method development has incorporated Quality by Design principles to ensure robust and reliable analytical performance [13]. Fractional factorial design and central composite design approaches have been employed to identify critical method variables and optimize analytical conditions [13].
Statistical evaluation through design of experiments identifies slit width and sampling interval as critical method variables requiring careful control [13]. Response surface methodology enables optimization of these parameters to achieve maximum analytical performance while maintaining method robustness [13].
Table 3.3.1: Spectrophotometric Method Parameters for Vilazodone Analysis
| Parameter | Method 1 (Panda et al.) | Method 2 (Mazı et al.) | Method 3 (Various studies) |
|---|---|---|---|
| Detection Wavelength | 285 nm | 204, 240, 272 nm | 240-241 nm |
| Solvent | Methanol | Methanol-water (50:50) | Methanol |
| Linear Range | 5-60 μg/mL | 2.4-12.0 μg/mL | 2-10 μg/mL |
| Correlation Coefficient | >0.999 | 0.9994 | 0.999 |
| LOD | Not specified | 2.93 μg/mL | 0.298 μg/mL |
| LOQ | Not specified | 13.67 μg/mL | 0.902 μg/mL |
| Recovery (%) | >100% | 97.1% | 99.5-101.2% |
| Validation Parameters | ICH guidelines | ICH guidelines | ICH guidelines |
Spectrophotometric method validation follows International Conference on Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, robustness, and range parameters [13] [14]. Specificity studies demonstrate absence of interference from common pharmaceutical excipients, including microcrystalline cellulose, lactose, and magnesium stearate [14].
Accuracy assessment through recovery studies yields values ranging from 97.1% to 101.2%, confirming method reliability across the validated concentration range [6] [14]. Precision evaluation demonstrates intra-day relative standard deviation values between 0.32% and 7.4%, with inter-day precision maintained between 4.2% and 12.6% [6] [14].
Stability-indicating analytical methods are essential for vilazodone quality control, providing the capability to separate and quantify the drug substance in the presence of degradation products formed under various stress conditions [16] [17] [18].
Forced degradation studies following International Conference on Harmonisation guidelines Q1A(R2) have been extensively conducted to evaluate vilazodone stability under various stress conditions [16] [17] [18]. Acidic hydrolysis using hydrochloric acid (0.1N to 2M) at room temperature or under reflux conditions produces moderate degradation ranging from 4.6% to 16.5% [16] [18].
Basic hydrolysis represents the most severe degradation pathway for vilazodone, with sodium hydroxide treatment (0.1N to 1M) resulting in degradation levels from 6.2% to 26.1% [16] [18]. The increased susceptibility to alkaline conditions reflects the chemical structure of vilazodone, particularly the benzofuran carboxamide moiety which is prone to hydrolytic cleavage under basic conditions [17].
Oxidative stress testing using hydrogen peroxide (3% to 10%) produces moderate degradation ranging from 7.8% to 22.2% [16] [18]. These conditions simulate potential oxidative degradation that may occur during storage or processing, particularly in the presence of trace metal catalysts or peroxide impurities [17].
Thermal stress testing at elevated temperatures (70°C to 80°C) for extended periods (12 to 48 hours) results in moderate degradation levels of 21.9% to 78.1% [16] [18]. Vilazodone demonstrates reasonable thermal stability under these accelerated aging conditions, indicating adequate shelf-life stability under normal storage conditions [16].
Photolytic degradation studies following International Conference on Harmonisation guidelines Q1B reveal significant susceptibility to light exposure [16]. Ultraviolet radiation (200 watt hours per square meter) combined with cool white fluorescence light (1.2 million lux hours) produces extensive degradation up to 54.9% [16]. This photosensitivity necessitates light-protected storage conditions for vilazodone pharmaceutical products [16].
Advanced analytical techniques including Ultra-High Performance Liquid Chromatography coupled with quadrupole time-of-flight mass spectrometry have been employed for degradation product identification and structural characterization [17]. Hydrolytic degradation produces several degradation products, including acid and ester derivatives resulting from carboxamide hydrolysis [18].
Oxidative stress conditions generate isomeric nitrogen-oxide degradation products, with the exact location of nitrogen-oxidation determined through atmospheric pressure chemical ionization mass spectrometry [17]. Characteristic fragment ions resulting from Meisenheimer rearrangement provide structural information for degradation product identification [17].
Table 3.4.1: Forced Degradation Data for Vilazodone Under Various Stress Conditions
| Stress Condition | Degradation (%) | Mass Balance (%) | Reference |
|---|---|---|---|
| Acidic hydrolysis (0.1N HCl, 2.5 h) | 16.5 | 83.5 | Damle & Agrawal |
| Basic hydrolysis (0.1N NaOH, 2 h) | 26.1 | 73.9 | Damle & Agrawal |
| Neutral hydrolysis (reflux, 5 h) | 10.9 | 89.1 | Damle & Agrawal |
| Oxidative (3% H₂O₂, 2 h) | 22.2 | 77.8 | Damle & Agrawal |
| Thermal (70°C, 12 h) | 21.9 | 78.1 | Damle & Agrawal |
| Photolytic (UV + fluorescent) | 54.9 | 45.1 | Damle & Agrawal |
| Acidic (2M HCl, 4 h reflux) | 4.6 | 98.7 | Chaudhari et al. |
| Basic (1M NaOH, 2 h reflux) | 6.2 | 99.2 | Chaudhari et al. |
| Oxidative (10% H₂O₂, 2 h reflux) | 7.8 | 98.4 | Chaudhari et al. |
Stability-indicating High-Performance Liquid Chromatography methods have been developed using C18 columns with methanol-phosphate buffer mobile phases to achieve adequate separation between vilazodone and its degradation products [18] [5]. Peak purity assessment using photodiode array detection confirms the absence of co-eluting impurities at the vilazodone retention time [16].
Mass balance calculations for forced degradation studies consistently exceed 98% for most stress conditions, confirming the reliability of the analytical methods and the absence of significant volatile degradation products [18]. The stability-indicating nature of these methods has been demonstrated through specificity studies showing baseline resolution between vilazodone and all identified degradation products [16] [18].
| Validation Parameter | HPLC Methods | LC-MS/MS Methods | Spectrophotometric Methods |
|---|---|---|---|
| Specificity | Demonstrated by forced degradation | No matrix interference observed | No interference from excipients |
| Linearity Range | 0.1-120 μg/mL | 0.40-500 ng/mL | 2-60 μg/mL |
| Accuracy (Recovery %) | 97.1-101.2% | 85-115% | 97.1-101.2% |
| Precision (Intra-day RSD %) | 0.29-7.4% | ≤13.4% | 0.32-7.4% |
| Precision (Inter-day RSD %) | 0.45-12.6% | ≤15% | 4.2-12.6% |
| LOD Range | 0.015-2.93 μg/mL | Not typically reported | 0.298-2.93 μg/mL |
| LOQ Range | 0.297-13.67 μg/mL | 0.40-1.0 ng/mL | 0.902-13.67 μg/mL |
| Robustness | Confirmed within ±2% variation | Confirmed within ±15% variation | Confirmed within ±2% variation |
| System Suitability | Tailing factor <2.0, plates >2000 | CV <15% for all QC levels | RSD <2% for six injections |
Irritant;Health Hazard;Environmental Hazard